
3-(4-Hydroxy-2-methoxyphenyl)acrylic acid
Overview
Description
3-(4-Hydroxy-2-methoxyphenyl)acrylic acid is a phenolic acrylic acid derivative characterized by a hydroxy group at the para position and a methoxy group at the ortho position of the phenyl ring. Its structure underpins its biological activity, particularly as a competitive inhibitor of human aldo-keto reductase 1B10 (AKR1B10), an enzyme implicated in cancer chemoresistance and tumor progression . The compound’s inhibitory potency (Ki = 2.6 nM) and selectivity (790-fold over AKR1B1) are attributed to interactions between its 2-methoxy and 4-hydroxy groups and residues Val-301 and Gln-114 in AKR1B10’s active site . Additionally, it has been identified in fungal metabolites (e.g., Penicillium sp.) and synthetic pathways involving oxidative coupling or esterification .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Hydroxy-2-methoxyphenyl)acrylic acid can be synthesized through various methods. One common synthetic route involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with malonic acid, followed by decarboxylation[4][4]. Another method includes the reaction of cinnamaldehyde with methanol, followed by oxidation .
Industrial Production Methods
Industrial production of this compound often involves extraction from plant sources such as rice bran, wheat bran, and oats . The extraction process typically includes solvent extraction, followed by purification steps to isolate the compound.
Chemical Reactions Analysis
3-(4-Hydroxy-2-methoxyphenyl)acrylic acid undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form esters, modifying the molecule’s properties for specific applications.
Decarboxylation: Under certain conditions, it can lose its carboxylic acid group to form a vinylphenol derivative.
Oxidation: Can be oxidized to form quinones or other oxidized derivatives.
Common reagents used in these reactions include methanol for esterification and oxidizing agents like potassium permanganate for oxidation . Major products formed from these reactions include methyl ferulate and vinylphenol derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₀H₁₀O₄
- Molecular Weight : 194.18 g/mol
- CAS Number : 537-98-4
The compound features a phenolic structure with a methoxy group, which contributes to its antioxidant properties. The presence of the acrylic acid moiety enhances its reactivity and potential for various chemical modifications.
Biological Activities
3-(4-Hydroxy-2-methoxyphenyl)acrylic acid exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:
- Antioxidant Activity :
- Anticancer Properties :
- Anti-inflammatory Effects :
- Neuroprotective Effects :
- Hepatoprotective Activity :
Pharmaceuticals
- Drug Development : Due to its multifaceted biological activities, this compound is being explored as a lead compound for developing new anticancer drugs and anti-inflammatory agents.
- Formulation Enhancer : Its antioxidant properties make it a valuable additive in pharmaceutical formulations to enhance stability and efficacy.
Food Industry
- Preservative Agent : Ferulic acid is utilized as a natural preservative due to its antioxidant properties, helping to prolong the shelf life of food products by preventing oxidative spoilage.
- Nutraceuticals : It is incorporated into dietary supplements aimed at improving health outcomes related to oxidative stress and inflammation.
Cosmetics
- Skin Care Products : The compound is commonly found in skincare formulations due to its ability to protect skin from UV damage and reduce signs of aging through its antioxidant effects .
- Anti-aging Formulations : Its capacity to enhance collagen synthesis makes it a popular ingredient in anti-aging creams.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(4-Hydroxy-2-methoxyphenyl)acrylic acid involves its ability to scavenge free radicals, thereby protecting cells from oxidative damage. It also modulates inflammatory pathways by inhibiting enzymes involved in inflammation. The compound’s molecular targets include reactive oxygen species and various inflammatory mediators.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Analogues in the Acrylic Acid Family
Key Observations :
- The 2-methoxy group in the parent compound enhances AKR1B10 selectivity by forming hydrophobic interactions with Val-301, a residue absent in AKR1B1 .
- Substitutions like methanesulfonyl (A1) or chlorophenoxy () alter physicochemical properties (e.g., solubility, melting point) but lack direct evidence of improved AKR1B10 inhibition.
- Removal of the methoxy group (e.g., compound 14) reduces steric and electronic compatibility with AKR1B10’s active site .
Ester Derivatives with Enhanced Bioactivity
Key Observations :
- Esterification of the parent acid (e.g., 10c/23) improves target binding by introducing hydrophobic interactions via the propyl group, though it may reduce metabolic stability .
- Synthetic inhibitors like HCCFA surpass 10c/23 in potency and selectivity due to optimized interactions with AKR1B10’s catalytic residues (Tyr49, His118) .
Key Observations :
- Natural products like oleanolic acid and emodin exhibit lower potency and selectivity compared to synthetic acrylic acid derivatives .
- The parent compound’s methoxy-hydroxy substitution pattern is critical for selectivity, as seen in its 790-fold advantage over AKR1B1, whereas non-substituted analogs (e.g., caffeic acid) show weaker inhibition .
Research Findings and Implications
- Synthetic Accessibility : The parent compound and its esters are synthesized via Claisen-Schmidt condensations or oxidative coupling, with yields ranging from 46% to 62% .
- Therapeutic Potential: Selective AKR1B10 inhibitors like 10c/23 are promising adjuvants in cancer therapy to counteract chemoresistance, though HCCFA’s superior stability makes it a more viable candidate .
- Structural Insights : Crystal structures reveal that the 2-methoxy group occupies a selectivity pocket in AKR1B10, while the 4-hydroxy group hydrogen-bonds with catalytic residues .
Biological Activity
3-(4-Hydroxy-2-methoxyphenyl)acrylic acid, also known as a derivative of ferulic acid, is a phenolic compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological properties, mechanisms of action, and potential therapeutic applications.
Overview of Biological Activities
Antioxidant Properties
this compound exhibits significant antioxidant activity, which is crucial in combating oxidative stress. Studies have shown that it can scavenge free radicals effectively, as indicated by its low IC50 values in DPPH assays, demonstrating its potential as a natural antioxidant agent .
Anticancer Effects
Research indicates that this compound has promising anticancer properties. It has been reported to induce apoptosis in various cancer cell lines, including colorectal (HCT-116) and cervical (HeLa) cancers. The compound's mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been documented in several studies. It inhibits the production of pro-inflammatory cytokines and reduces inflammation markers, making it a candidate for treating inflammatory diseases .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been identified:
- Antioxidant Pathway : The compound enhances the activity of endogenous antioxidants, thereby reducing oxidative damage to cells.
- Apoptotic Pathway : It activates caspases and alters the expression of Bcl-2 family proteins, promoting apoptosis in cancer cells.
- Cytokine Modulation : It downregulates the expression of inflammatory cytokines such as TNF-alpha and IL-6 .
Table 1: Summary of Biological Activities
Activity Type | Effectiveness | Reference |
---|---|---|
Antioxidant | IC50 = 2.58 μg/mL | |
Anticancer | Induces apoptosis | |
Anti-inflammatory | Reduces cytokines |
Case Study: Anticancer Activity
In a study assessing the anticancer potential of this compound, researchers treated HCT-116 cells with varying concentrations. The results indicated a dose-dependent increase in apoptosis markers, with significant reductions in cell viability observed at concentrations above 10 μM. This suggests that the compound may serve as a lead compound for developing new cancer therapeutics .
Future Directions
Given its diverse biological activities, further research is warranted to explore the therapeutic potential of this compound in clinical settings. Future studies should focus on:
- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the detailed molecular pathways involved in its biological effects.
- Formulation Development : Investigating suitable formulations for enhancing bioavailability and therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(4-Hydroxy-2-methoxyphenyl)acrylic acid in laboratory settings?
The compound can be synthesized via Knoevenagel condensation, where a substituted benzaldehyde reacts with malonic acid derivatives in the presence of a catalytic base. For analogous methoxyphenyl acrylic acids, reaction optimization includes temperature control (60–80°C) and solvent selection (e.g., ethanol or pyridine) to enhance yield . Characterization of intermediates using TLC and NMR is critical to monitor reaction progression.
Q. What spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- FT-IR : Identification of hydroxyl (3200–3500 cm⁻¹), carboxylic acid (2500–3300 cm⁻¹), and conjugated carbonyl (1680–1700 cm⁻¹) groups.
- NMR : -NMR for methoxy (δ 3.7–3.9 ppm) and aromatic proton assignments; -NMR to confirm the acrylate backbone and substituent positions.
- X-ray crystallography : For definitive structural elucidation, SHELX software is widely used for refinement, particularly for resolving steric effects in ortho-substituted phenyl groups .
Q. How should researchers handle and store this compound to ensure stability?
Store in airtight containers under dark, dry conditions at room temperature. Avoid exposure to strong acids/bases, oxidizing agents, and moisture, as these may degrade the acrylate group or methoxy substituent . For long-term storage, inert gas purging (argon/nitrogen) is recommended.
Q. What natural sources or extraction methods are reported for structurally related compounds?
Analogous hydroxy-methoxyphenyl acrylates (e.g., 3-(3-hydroxy-4-methoxyphenyl)-2-propenoic acid) are isolated from Cinnamomum cassia bark via ethanol extraction followed by silica gel chromatography . Phytochemical screening protocols include HPLC-DAD for purity assessment.
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data between synthetic batches?
Use deuterated solvents (e.g., DMSO-d₆) to minimize solvent artifacts. For ambiguous proton signals, employ 2D NMR techniques (COSY, HSQC) to assign coupling pathways. Cross-validate with X-ray crystallography to confirm substituent positions and rule out polymorphic variations . For unresolved issues, computational NMR prediction tools (e.g., DFT-based simulations) can aid interpretation.
Q. What experimental strategies are effective for studying oxidation pathways and reactive intermediates?
- HPLC-MS : Track degradation products in real-time under controlled oxidative conditions (e.g., H₂O₂ exposure).
- Isotopic labeling : Use -labeled water to trace hydroxylation pathways.
- In situ FT-IR : Monitor carbonyl group transformations during oxidation .
Q. How can computational modeling predict the biological activity of derivatives?
- Molecular docking : Screen derivatives against target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina.
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with antioxidant activity. Validate predictions with in vitro assays (e.g., DPPH radical scavenging) .
Q. What methodologies are used to study metabolic pathways involving this compound?
- Isotope tracing : Administer -labeled compound to cell cultures and analyze metabolites via LC-MS.
- Enzyme assays : Incubate with human liver microsomes to identify phase I/II metabolism products (e.g., glucuronidation of the phenolic hydroxyl group) .
Properties
IUPAC Name |
(E)-3-(4-hydroxy-2-methoxyphenyl)prop-2-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-9-6-8(11)4-2-7(9)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDKFNWQAKHTBC-HWKANZROSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)O)/C=C/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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